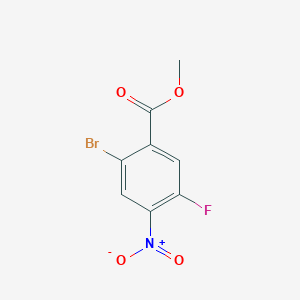

Methyl 2-bromo-5-fluoro-4-nitrobenzoate

Description

Methyl 2-bromo-5-fluoro-4-nitrobenzoate (CAS: 1805503-91-6) is a substituted aromatic ester with the molecular formula C₈H₅BrFNO₄ and a purity of 97% . It features a bromo (-Br) group at position 2, a fluoro (-F) group at position 5, and a nitro (-NO₂) group at position 4 on the benzene ring, with a methyl ester (-COOCH₃) at position 1. This compound is primarily used as an intermediate in pharmaceutical and agrochemical synthesis due to its reactive substituents, which enable further functionalization, such as nucleophilic substitution at the bromine site or reduction of the nitro group . It is commercially available in quantities ranging from 250 mg to 5 g .

Properties

IUPAC Name |

methyl 2-bromo-5-fluoro-4-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFNO4/c1-15-8(12)4-2-6(10)7(11(13)14)3-5(4)9/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIZICDGIOHMPPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1Br)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-bromo-5-fluoro-4-nitrobenzoate typically involves a multi-step process. One common method includes the nitration of methyl 2-bromo-5-fluorobenzoate, followed by esterification. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group into the aromatic ring .

Industrial Production Methods

Industrial production of Methyl 2-bromo-5-fluoro-4-nitrobenzoate often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-5-fluoro-4-nitrobenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

Ester Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzoates.

Reduction: Formation of amino derivatives.

Ester Hydrolysis: Formation of 2-bromo-5-fluoro-4-nitrobenzoic acid.

Scientific Research Applications

Methyl 2-bromo-5-fluoro-4-nitrobenzoate is utilized in various scientific research fields:

Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: In the study of enzyme inhibitors and receptor binding assays.

Medicine: Potential use in the development of new drugs and therapeutic agents.

Industry: As a precursor in the manufacture of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-bromo-5-fluoro-4-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine and fluorine atoms can influence the compound’s reactivity and binding affinity. These interactions can modulate biological pathways and enzyme activities, making the compound valuable in biochemical research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Methyl Bromo-Fluoro-Nitrobenzoate

The positional arrangement of substituents on the benzene ring significantly influences the physical, chemical, and biological properties of aromatic esters. Below is a comparative analysis of Methyl 2-bromo-5-fluoro-4-nitrobenzoate and its isomers (Table 1):

Table 1: Comparison of Methyl Bromo-Fluoro-Nitrobenzoate Isomers

| Compound Name | CAS Number | Substituent Positions | Purity | Molecular Formula |

|---|---|---|---|---|

| Methyl 2-bromo-4-fluoro-5-nitrobenzoate | 85953-31-7 | Br (2), F (4), NO₂ (5) | 98% | C₈H₅BrFNO₄ |

| Methyl 2-bromo-5-fluoro-3-nitrobenzoate | 328547-12-2 | Br (2), F (5), NO₂ (3) | 98% | C₈H₅BrFNO₄ |

| Methyl 2-bromo-5-fluoro-4-nitrobenzoate | 1805503-91-6 | Br (2), F (5), NO₂ (4) | 97% | C₈H₅BrFNO₄ |

| Methyl 3-bromo-4-fluoro-5-nitrobenzoate | 1403483-79-3 | Br (3), F (4), NO₂ (5) | 98% | C₈H₅BrFNO₄ |

| Methyl 3-bromo-5-fluoro-4-nitrobenzoate | 1123171-93-6 | Br (3), F (5), NO₂ (4) | 97% | C₈H₅BrFNO₄ |

Key Observations :

- Reactivity : The bromine atom at position 2 (ortho to the ester group) in Methyl 2-bromo-5-fluoro-4-nitrobenzoate may exhibit higher reactivity in nucleophilic aromatic substitution compared to isomers with bromine at position 3 (meta), as steric hindrance and electronic effects vary with substituent positions .

- Nitro Group Position : The nitro group at position 4 (para to the ester) in the target compound may enhance electron-withdrawing effects, stabilizing the aromatic ring and influencing reduction pathways compared to nitro groups at positions 3 or 5 .

Functional Group Variants

Methyl 4-Bromo-3-Formamidobenzoate (CAS: Not Provided)

This compound replaces the nitro and fluoro groups with a formamido (-NHCHO) group at position 3. The absence of a nitro group reduces its electrophilicity, making it less reactive in reduction or coupling reactions. However, the formamido group introduces hydrogen-bonding capability, which may enhance solubility in polar solvents compared to nitro-substituted analogs .

5-Bromo-4-Fluoro-2-Hydroxybenzaldehyde (CAS: Not Provided)

Unlike the methyl ester, this compound features a hydroxy (-OH) and aldehyde (-CHO) group. The absence of a nitro group and ester functionality limits its utility in reactions requiring electron-deficient aromatic systems but expands its use in Schiff base formation or metal coordination chemistry .

Biological Activity

Methyl 2-bromo-5-fluoro-4-nitrobenzoate is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and synthetic biology. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Methyl 2-bromo-5-fluoro-4-nitrobenzoate has the molecular formula . Its structure features a nitro group, a bromine atom, and a fluorine atom, which contribute to its unique reactivity and biological interactions. The presence of these functional groups enhances its electrophilicity, making it a valuable candidate for drug development and other applications.

The biological activity of methyl 2-bromo-5-fluoro-4-nitrobenzoate can be attributed to several key mechanisms:

- Electrophilic Interactions : The nitro group can participate in electron transfer reactions, which may lead to the formation of reactive intermediates that interact with cellular components.

- Substitution Reactions : The bromine and fluorine atoms can undergo nucleophilic substitution, potentially modifying the compound's biological profile.

- Bioreduction : In biological systems, the nitro group can be reduced to an amino group, which may alter the compound's activity and increase its interaction with biological targets .

Biological Activity

Research indicates that methyl 2-bromo-5-fluoro-4-nitrobenzoate exhibits various biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may inhibit bacterial growth, particularly against Gram-positive strains such as Staphylococcus aureus and Enterococcus faecalis. The minimal inhibitory concentrations (MICs) for these bacteria are reported to be in the low micromolar range .

- Enzyme Inhibition : The compound has shown potential as an inhibitor of bacterial topoisomerases, enzymes critical for DNA replication. Inhibition of these enzymes can lead to bacterial cell death, making it a candidate for further development as an antibiotic .

Research Findings

Several studies have explored the biological activity of methyl 2-bromo-5-fluoro-4-nitrobenzoate:

- Antibacterial Studies : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against multidrug-resistant strains. The compounds were evaluated for their ability to inhibit DNA gyrase and topoisomerase IV, critical targets in bacterial DNA replication .

- Synthetic Applications : The compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for modifications that can enhance biological activity or create new therapeutic agents .

- Case Studies : In one notable case study, researchers synthesized various derivatives of methyl 2-bromo-5-fluoro-4-nitrobenzoate to evaluate their pharmacological profiles. Some derivatives showed improved solubility and bioactivity compared to the parent compound .

Comparative Analysis

The following table summarizes key properties and activities of methyl 2-bromo-5-fluoro-4-nitrobenzoate compared to structurally similar compounds:

| Compound | Antimicrobial Activity | Enzyme Targeting | Notable Features |

|---|---|---|---|

| Methyl 2-bromo-5-fluoro-4-nitrobenzoate | Moderate | DNA gyrase, Topo IV | Contains both bromine and fluorine |

| Methyl 2-bromo-4-nitrobenzoate | Low | Limited | Lacks fluorine; less reactivity |

| Methyl 2-fluoro-3-nitrobenzoate | High | DNA gyrase | Enhanced solubility; better pharmacokinetics |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.